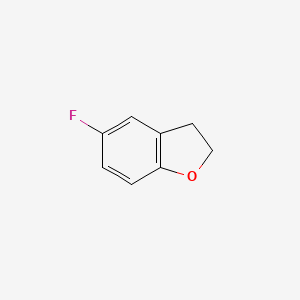

5-Fluoro-2,3-dihydrobenzofuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVTXINZFWRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625470 | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245762-35-0 | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluor-2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 2,3 Dihydrobenzofuran and Its Functionalized Derivatives

Established Synthetic Routes to 5-Fluoro-2,3-dihydrobenzofuran Core Structures

Multi-step Reaction Sequences for Core Scaffold Construction

A conventional and reliable method for the synthesis of the this compound core involves a multi-step sequence commencing from readily available 2,3-dihydrobenzofuran (B1216630). This approach introduces the fluorine substituent at a late stage through a series of classical aromatic transformations.

The key steps in this sequence are:

Nitration: The electrophilic nitration of 2,3-dihydrobenzofuran introduces a nitro group at the 5-position of the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comsemanticscholar.org The reaction conditions must be carefully controlled to favor mono-nitration and prevent the formation of undesired byproducts.

Reduction: The resulting 5-nitro-2,3-dihydrobenzofuran is then subjected to reduction to convert the nitro group into an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.

Diazotization: The synthesized 5-amino-2,3-dihydrobenzofuran is converted into a diazonium salt. This is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. organic-chemistry.org

Fluorination (Balz-Schiemann Reaction): The final step involves the thermal decomposition of the diazonium salt in the presence of a fluoride source, most commonly tetrafluoroboric acid (HBF₄) or its salts. This reaction, known as the Balz-Schiemann reaction, introduces the fluorine atom onto the aromatic ring to yield the target this compound. wikipedia.orgbyjus.comnih.govresearchgate.net

Table 1: Multi-step Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Nitration | 2,3-Dihydrobenzofuran | HNO₃, H₂SO₄ | 5-Nitro-2,3-dihydrobenzofuran | Variable |

| 2. Reduction | 5-Nitro-2,3-dihydrobenzofuran | SnCl₂·2H₂O, HCl or H₂, Pd/C | 5-Amino-2,3-dihydrobenzofuran | Good |

| 3. Diazotization | 5-Amino-2,3-dihydrobenzofuran | NaNO₂, HBF₄, H₂O, 0 °C | 2,3-Dihydrobenzofuran-5-diazonium tetrafluoroborate (B81430) | Not Isolated |

| 4. Fluorination | 2,3-Dihydrobenzofuran-5-diazonium tetrafluoroborate | Heat | This compound | Moderate |

Cyclization Reactions in Dihydrobenzofuran Synthesis

The construction of the dihydrobenzofuran ring system is a critical aspect of the synthesis of 5-fluoro derivatives. Various cyclization strategies have been developed, primarily involving the formation of the crucial ether linkage.

Intramolecular O-Alkylation: A common approach involves the intramolecular cyclization of a suitably substituted phenol (B47542). For the synthesis of this compound, this would typically start from 4-fluorophenol (B42351). The phenol is first alkylated with a two-carbon unit bearing a leaving group, such as 2-bromoethanol, to form a 2-(4-fluorophenoxy)ethanol derivative. Subsequent intramolecular Williamson ether synthesis, promoted by a base, leads to the formation of the dihydrofuran ring.

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful and mild method for the intramolecular cyclization of phenolic alcohols. wikipedia.orgnih.govorganic-chemistry.org In this approach, a 2-(2-hydroxyethyl)-4-fluorophenol can be cyclized in a single step using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol carbon, which is a key consideration in stereoselective syntheses.

Table 2: Cyclization Strategies for Dihydrobenzofuran Synthesis

| Strategy | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Intramolecular O-Alkylation | 4-Fluoro-2-(2-haloethyl)phenol | Base (e.g., K₂CO₃, NaH) | This compound |

| Mitsunobu Reaction | 2-(2-Hydroxyethyl)-4-fluorophenol | PPh₃, DEAD or DIAD | This compound |

Strategies for Stereoselective Synthesis

The development of stereoselective methods for the synthesis of 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of many derivatives is dependent on their stereochemistry. Several strategies have been explored to control the stereocenters at the C2 and C3 positions.

Asymmetric Cyclization: Enantioselective cyclization reactions can be achieved using chiral catalysts or auxiliaries. For instance, fluorination-initiated asymmetric cyclization reactions have been developed for the synthesis of other fluorine-bearing heterocycles and could be adapted for dihydrobenzofurans. semanticscholar.orgescholarship.org Chiral phosphoric acid catalysts have also been shown to be effective in promoting enantioselective [3+2] cycloadditions to form substituted dihydrobenzofurans.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials from the chiral pool is another effective strategy. For example, a chiral alcohol can be employed in a Mitsunobu reaction to induce a specific stereochemistry in the final product due to the inherent inversion of configuration in this reaction.

Table 3: Strategies for Stereoselective Dihydrobenzofuran Synthesis

| Strategy | Approach | Key Features |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., chiral phosphoric acids, metal complexes with chiral ligands) | Can provide high enantiomeric excess. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is typically removed in a subsequent step. |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials derived from natural sources. | The stereochemistry of the starting material dictates the stereochemistry of the product. |

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on transition metal catalysis to achieve efficient and selective transformations. Palladium, in particular, has proven to be a versatile catalyst for the construction of the dihydrobenzofuran scaffold.

Transition Metal-Catalyzed Methodologies

Palladium-catalyzed reactions offer a powerful toolkit for the synthesis of this compound and its derivatives, often providing access to complex structures with high levels of control and efficiency.

Palladium-Catalyzed Intramolecular Heck Reaction: The intramolecular Heck reaction is a widely used method for the construction of cyclic systems. wikipedia.orgwikipedia.orgnih.gov In the context of this compound synthesis, a 2-allyl-4-fluorophenyl ether can be cyclized in the presence of a palladium catalyst. The reaction proceeds via an oxidative addition of the aryl halide (or triflate) to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the dihydrobenzofuran product and regenerate the catalyst. Asymmetric versions of the Heck reaction, employing chiral phosphine ligands, can provide enantiomerically enriched products. nih.gov

Palladium-Catalyzed Carboalkoxylation: A palladium-catalyzed carboalkoxylation of 2-allylphenols provides another efficient route to substituted 2,3-dihydrobenzofurans. rsc.org This reaction involves the coupling of a 2-allyl-4-fluorophenol (B3419262) with an aryl or vinyl triflate in the presence of a palladium catalyst and a carbon monoxide source. This method allows for the simultaneous formation of the dihydrofuran ring and the introduction of a substituent at the 3-position.

Table 4: Palladium-Catalyzed Synthesis of this compound Derivatives

| Reaction | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| Intramolecular Heck Reaction | 2-Allyl-1-bromo-4-fluorobenzene | Pd(OAc)₂, P(o-tol)₃, Base | 3-Methyl-5-fluoro-2,3-dihydrobenzofuran |

| Asymmetric Heck Reaction | 2-Allyl-4-fluorophenyl triflate | Chiral Pd catalyst | Chiral 3-methyl-5-fluoro-2,3-dihydrobenzofuran |

| Carboalkoxylation | 2-Allyl-4-fluorophenol | Aryl triflate, CO, Pd catalyst | 3-Arylmethyl-5-fluoro-2,3-dihydrobenzofuran |

Biocatalytic Synthesis and Engineered Enzyme Systems

Biocatalysis has emerged as a highly selective and environmentally friendly approach to complex molecules. Engineered heme-containing proteins, particularly myoglobin (B1173299) (Mb) variants, have shown significant promise as biocatalysts for carbene transfer reactions. nih.gov A biocatalytic strategy for the highly diastereo- and enantioselective construction of stereochemically dense 2,3-dihydrobenzofurans has been developed via the cyclopropanation of benzofurans with engineered myoglobins. nih.govrochester.edu This method achieves excellent enantiopurity (>99.9% de and ee) and high yields, and is scalable. nih.gov The reaction of 5-fluorobenzofuran with an engineered Mb variant has been successfully performed on a preparative scale, demonstrating the utility of this system for accessing fluorinated dihydrobenzofuran derivatives. nih.gov

Organocatalytic Strategies

Organocatalysis, which avoids the use of transition metals, offers powerful methods for the asymmetric synthesis of dihydrobenzofurans. A stereodivergent dual catalytic system has been developed for the synthesis of diverse stereoisomers of asymmetric 2,3-dihydrobenzofurans. nih.gov This one-pot relay catalysis involves an initial C–H functionalization with a rhodium catalyst, followed by an oxa-Michael addition induced by an organocatalyst to furnish the chiral 2,3-dihydrobenzofuran products in excellent yields and with exceptional enantiomeric and diastereomeric excess. nih.gov Chiral phosphoric acid catalysts have also been employed in the enantioselective [3+2] annulation of substituted quinone monoimines with 3-hydroxymaleimides to produce 2,3-dihydrobenzofuran derivatives with high yields and enantioselectivities. nih.gov

Photoredox Catalysis in Dearomatization Reactions

Photoredox catalysis provides a mild and powerful method for generating reactive intermediates that can engage in challenging transformations. A cooperative NHC/photoredox catalysis has been reported for the dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents. nih.gov This reaction proceeds via a radical/radical cross-coupling of a benzofuran (B130515) radical cation, generated in the photoredox cycle, with a neutral ketyl radical from the N-heterocyclic carbene (NHC) catalysis cycle, affording 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. nih.gov

Visible-light-activated transition metal photocatalysis also enables the oxidative [3+2] cycloaddition of phenols and alkenes. nih.govscilit.com This method uses a benign terminal oxidant and is applicable to the modular synthesis of a large family of dihydrobenzofuran natural products. nih.govscilit.com The mechanism involves the oxidation of a phenol to its corresponding radical cation, which is then trapped by an electron-rich olefin to yield the dihydrobenzofuran structure. nih.gov

Synthesis of Key this compound Intermediates for Downstream Applications

The synthesis of this compound itself is a crucial step for the subsequent elaboration into more complex, biologically active molecules. The synthetic routes often commence with commercially available fluorinated phenols. A common strategy involves the preparation of a 2-allyl-4-fluorophenol intermediate, which can then undergo cyclization to form the dihydrobenzofuran ring.

The key transformation in forming the dihydrobenzofuran core is the cyclization reaction that creates the ether bond. Various methods can induce this transformation:

Acid-Catalyzed Annulation : Both Brønsted and Lewis acids are effective for constructing the dihydrobenzofuran skeleton.

Iodine-Induced Cyclization : Molecular iodine can catalyze the synthesis of the 2,3-dihydrobenzofuran unit under ambient conditions.

Once the this compound core is established, it can be further functionalized. Electrophilic aromatic substitution reactions on the benzofuran ring are governed by the electronic effects of the substituents. The alkoxy group of the dihydrofuran ring is activating and directs incoming electrophiles primarily to the C4 and C6 positions. The versatility of this scaffold allows for extensive chemical modification at various positions, enabling the creation of diverse molecular architectures and the fine-tuning of pharmacological profiles.

Fluorination Strategies within Dihydrobenzofuran Synthesis

The introduction of a fluorine atom onto the 2,3-dihydrobenzofuran scaffold is a critical step in the synthesis of numerous biologically active compounds. The strategic placement of fluorine, particularly at the C-5 position, can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. Methodologies for producing this compound can be broadly categorized into two approaches: the late-stage fluorination of a pre-formed dihydrobenzofuran ring and the cyclization of fluorine-containing precursors.

Fluorination of a Pre-formed Dihydrobenzofuran Ring

This "late-stage" functionalization approach is highly valuable as it allows for the diversification of complex molecules at a later point in the synthetic sequence. Key strategies include nucleophilic substitution via diazonium salts and direct electrophilic aromatic substitution.

Nucleophilic Substitution via Diazonium Salts

Nitration: The aromatic ring of 2,3-dihydrobenzofuran is first nitrated at the 5-position to yield 5-nitro-2,3-dihydrobenzofuran.

Reduction: The nitro group is subsequently reduced to a primary amine, forming 5-amino-2,3-dihydrobenzofuran.

Diazotization and Fluorination: The amino group is then converted into a diazonium tetrafluoroborate salt. Thermal decomposition of this salt generates an aryl cation, which is trapped by the fluoride from the tetrafluoroborate counter-ion to yield the final this compound product. wikipedia.org

This method is a reliable, though multi-step, approach to introducing fluorine at the C-5 position. The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a dependable method for converting an amino group to a fluorine atom. wikipedia.org

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,3-dihydrobenzofuran |

| 2 | Reduction | H₂, Pd/C or SnCl₂ | 5-Amino-2,3-dihydrobenzofuran |

| 3 | Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | This compound |

Direct Electrophilic Aromatic Substitution (EAS)

The direct fluorination of the C-H bonds on the aromatic ring of 2,3-dihydrobenzofuran presents a more atom-economical approach. The outcome of electrophilic aromatic substitution is governed by the electronic effects of the substituents on the ring. The cyclic ether's oxygen atom acts as an activating, ortho-, para-directing group. Since the position para to the ether linkage is part of the fused dihydrofuran ring, electrophilic attack is primarily directed to the C-4 and C-6 positions.

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are designed to be safer and more selective than elemental fluorine. These reagents deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. While specific literature detailing the direct fluorination of the parent 2,3-dihydrobenzofuran is not abundant, the principles of EAS suggest that a mixture of 4-fluoro and 6-fluoro isomers would be the expected products. Achieving high selectivity for the 5-position via this method on an unsubstituted ring is challenging due to these directing effects.

| Reagent Class | Example Reagent | Description | Predicted Outcome on 2,3-Dihydrobenzofuran |

|---|---|---|---|

| N-F Reagents | Selectfluor® (F-TEDA-BF₄) | A stable, user-friendly source of electrophilic fluorine. | Mixture of 4-fluoro and 6-fluoro isomers. |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | A neutral electrophilic fluorinating agent. | Mixture of 4-fluoro and 6-fluoro isomers. |

Cyclization of Fluorine-Containing Precursors

An alternative and common strategy involves constructing the dihydrobenzofuran ring from a precursor that already contains the fluorine atom at the desired position. This approach offers excellent control over the fluorine's location.

A prominent example is the synthesis starting from 4-fluorophenol. The phenol is first allylated to form an O-allyl-4-fluorophenyl ether. This intermediate then undergoes a Claisen rearrangement to produce 2-allyl-4-fluorophenol. The final step is an intramolecular cyclization of the 2-allyl-4-fluorophenol, which forms the dihydrofuran ring and yields this compound. This cyclization can be induced by various catalysts, including acids or iodine.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Fluoro 2,3 Dihydrobenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution (EAS) on the benzofuran ring of 5-Fluoro-2,3-dihydrobenzofuran is a key reaction class. The outcome of these reactions is governed by the electronic effects of the substituents on the aromatic ring.

The fluorine atom, being an electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. researchgate.net Conversely, its lone pairs can participate in resonance, donating electron density to the ring (+R effect). researchgate.net In the case of fluorobenzene, the inductive withdrawal and resonance donation are finely balanced, leading to a reactivity in EAS that is comparable to benzene (B151609) itself. researchgate.net

The alkoxy group of the dihydrofuran ring is an activating group, directing incoming electrophiles to the ortho and para positions relative to it. However, the position para to the ether linkage is already part of the fused ring system. Therefore, substitution is primarily directed to the C4 and C6 positions. The fluorine at C5 significantly influences the regioselectivity of these reactions.

Due to the strong directing effect of the oxygen atom and the deactivating (by induction) yet ortho, para-directing nature of the fluorine atom, electrophilic attack is anticipated to occur at positions ortho and para to the oxygen and ortho to the fluorine. uci.edulibretexts.org This typically leads to substitution at the C4 and C6 positions. The precise outcome of a given EAS reaction will depend on the specific electrophile and reaction conditions employed.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Influence of Oxygen (at C1) | Electronic Influence of Fluorine (at C5) | Predicted Reactivity towards Electrophiles |

| C4 | ortho (activating) | ortho (deactivating, but directing) | Favorable |

| C6 | para (activating) | ortho (deactivating, but directing) | Favorable |

| C7 | meta (less activated) | meta (less deactivated) | Less Favorable |

Nucleophilic Substitution Reactions and Derivatization at Reactive Centers

While the aromatic ring is generally susceptible to electrophilic attack, the fluorine atom can undergo nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with strong nucleophiles. The electron-withdrawing nature of the fluorine atom and the potential for stabilization of the Meisenheimer intermediate favor this type of reaction. nih.gov

Derivatization can also occur at other reactive centers. For instance, the benzylic C2 and C3 positions of the dihydrofuran ring can be functionalized. While direct nucleophilic substitution at these positions is not typical, reactions that proceed through radical or organometallic intermediates can lead to derivatization.

Reduction and Oxidation Reactions of the Dihydrofuran Moiety

The dihydrofuran moiety of this compound can undergo both reduction and oxidation reactions, altering the saturation level of the heterocyclic ring.

Reduction: Catalytic hydrogenation of the dihydrofuran ring is a common transformation. Depending on the catalyst and reaction conditions, this can lead to the fully saturated tetrahydrobenzofuran derivative. For instance, reduction of 2-aryl-3-ethoxycarbonyl benzofurans using palladium on carbon can yield the corresponding cis-2,3-dihydrobenzofuran. acs.org However, subsequent hydrolysis might lead to epimerization. acs.org

Oxidation: Oxidation of the dihydrofuran ring can lead to the corresponding benzofuran or other oxidized products. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used to oxidize 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes to a mixture of the corresponding benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org The oxidation of a sulfide (B99878) precursor, 5-fluoro-3-(4-fluorophenylsulfanyl)-2-methyl-1-benzofuran, with 3-chloroperoxybenzoic acid yields the corresponding sulfone, demonstrating that the benzofuran core can be stable to certain oxidative conditions. nih.gov

Ring-Opening Reactions and Subsequent Transformations

The dihydrofuran ring can be susceptible to ring-opening reactions under specific catalytic conditions. rsc.org These reactions can be valuable for the synthesis of more complex acyclic structures or for the construction of different heterocyclic systems. For example, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to synthesize 1-hydroxycarbazole-2-carboxylates. mdpi.com While this specific example does not use this compound itself, it demonstrates the potential for ring-opening strategies in related systems. The presence of the fluorine atom could influence the electronic nature of the ring and its susceptibility to such transformations.

Dearomatization Strategies and their Mechanistic Insights

Dearomatization of the benzofuran portion of the molecule is a powerful strategy for accessing functionalized 2,3-dihydrobenzofurans. nih.govresearchgate.net These reactions disrupt the aromaticity of the benzene ring to introduce new stereocenters and functional groups. One such strategy involves the dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides. nih.govacs.org This reaction, which proceeds via cooperative NHC/photoredox catalysis, generates 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. nih.govacs.org The mechanism involves the formation of a benzofuran radical cation and a ketyl radical, which then undergo a radical/radical cross-coupling. nih.govacs.org

Another approach to dearomatization involves the ortho-selective replacement of an aromatic C-H bond with a hexafluoroacetylacetone (B74370) (hfacac) substituent, which is dependent on a hypervalent iodine-generated phenoxonium intermediate. acs.orgresearchgate.net

Investigation of Chemiluminescent Reaction Mechanisms

While specific studies on the chemiluminescent reactions of this compound are not prevalent, the general principles of chemiluminescence can be considered. Chemiluminescence is the emission of light from a chemical reaction. libretexts.orgnih.gov Many chemiluminescent systems involve the oxidation of an organic molecule, often leading to a high-energy intermediate like a 1,2-dioxetane, which then decomposes to produce an electronically excited species that emits light upon relaxation. nih.gov Given that oxidation reactions can occur on the dihydrofuran ring, it is conceivable that under specific conditions, a reaction pathway leading to a chemiluminescent intermediate could be devised. The fluorine substituent could potentially influence the stability of intermediates and the energy of the emitted light.

Role of this compound as a Versatile Building Block in Complex Chemical Synthesis

The 2,3-dihydrobenzofuran scaffold is a core motif in many biologically active compounds and natural products. nih.govresearchgate.net The presence of the fluorine atom in this compound can enhance the metabolic stability and binding affinity of molecules containing this fragment, making it a desirable building block in medicinal chemistry. For example, the 2,3-dihydrobenzofuran neolignan structure is found in compounds with antiprotozoal activity. mdpi.com The various reactive handles on the this compound molecule, including the aromatic ring, the dihydrofuran ring, and the fluorine atom itself, allow for a wide range of synthetic modifications, enabling the construction of diverse and complex molecular architectures. nih.govresearchgate.net

Investigation of Biological Activities and Medicinal Chemistry Applications of 5 Fluoro 2,3 Dihydrobenzofuran Derivatives

Broad Spectrum of Biological Activities Associated with Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran (B1216630) core is a versatile platform that has been explored for a wide range of therapeutic applications. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, underscoring their significance in drug discovery and development. acs.orgresearchgate.net

Research has shown that compounds incorporating the 2,3-dihydrobenzofuran moiety exhibit activities such as:

Anti-inflammatory properties : Many derivatives have been synthesized and evaluated for their potential to combat inflammation. acs.orgnih.govnih.gov

Anticancer and anti-tumor effects : The scaffold is a key component in compounds designed to inhibit cancer cell growth. researchgate.netresearchgate.netdntb.gov.uanih.govmdpi.comdocumentsdelivered.com

Antimicrobial and antifungal activities : Certain derivatives have shown efficacy against various microbial and fungal strains. nih.gov

Antiviral properties : The dihydrobenzofuran structure is found in compounds with antiviral activity. acs.org

Neuroprotective effects : Some derivatives have been investigated for their potential in treating neurological disorders. nih.gov

Cannabinoid Receptor Modulation : A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a target for treating neuropathic pain. nih.gov

Metabolic Regulation : Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARα agonists, indicating their potential as hypolipidemic agents. acs.org

The versatility of the 2,3-dihydrobenzofuran scaffold allows for the creation of large and diverse chemical libraries for the discovery of new lead compounds with a wide array of biological targets. nih.gov

Specific Pharmacological Profiles of Fluorinated Dihydrobenzofuran Analogues

The introduction of fluorine into the 2,3-dihydrobenzofuran structure can significantly modulate its biological activity, often leading to enhanced potency and improved pharmacokinetic properties. nih.govnih.gov This section will focus on the specific anti-inflammatory and anticancer activities of 5-fluoro-2,3-dihydrobenzofuran derivatives.

Fluorinated dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents. nih.govnih.gov Their efficacy is attributed to their ability to modulate key inflammatory pathways.

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key players in the inflammatory process through their role in prostaglandin (B15479496) synthesis. nih.gov Certain fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have been shown to directly inhibit the activity of these enzymes. nih.govnih.gov

Specifically, monofluorinated benzofuran derivatives have demonstrated a direct inhibitory effect on both COX-1 and COX-2 activities. nih.gov This suggests that the presence of a single fluorine atom is a crucial structural feature for the inhibition of COX enzymes by this class of compounds. nih.gov In one study, a series of 2,3-dihydrobenzofuran-2-one analogues were synthesized and showed potent inhibition of prostaglandin synthesis, with the most active compound being more powerful than diclofenac (B195802) in this regard. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 19 | 2.80 | >5 |

| 23 | 0.78 | >5 |

| 27 | 0.18 | >5 |

| 28 | 0.36 | >5 |

Data sourced from a study on fluorine-containing 3,4-diarylfuran-2(5H)-ones, a related scaffold, demonstrating the potential of fluorination for selective COX-1 inhibition. nih.gov

Nitric oxide (NO) is a critical signaling molecule in inflammation, and its production is catalyzed by nitric oxide synthases (NOS). nih.govnih.govdntb.gov.ua The inducible isoform, iNOS (or NOS2), is often upregulated during inflammation. maastrichtuniversity.nlplos.org

Beyond their effects on COX and NOS, fluorinated dihydrobenzofuran derivatives have been shown to decrease the secretion of a range of key inflammatory mediators. In studies using LPS-stimulated macrophages, these compounds effectively suppressed the release of interleukin-6 (IL-6), chemokine (C-C motif) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govnih.gov

The inhibitory concentrations (IC50) for these effects were found to be in the low micromolar range, highlighting the potency of these derivatives. nih.gov For instance, IC50 values for the suppression of these mediators by a series of fluorinated benzofuran and dihydrobenzofuran compounds were reported as follows:

Interleukin-6 (IL-6): 1.2 to 9.04 µM nih.gov

Chemokine (C-C) Ligand 2 (CCL2): 1.5 to 19.3 µM nih.gov

Nitric Oxide (NO): 2.4 to 5.2 µM nih.gov

Prostaglandin E2 (PGE2): 1.1 to 20.5 µM nih.gov

| Inflammatory Mediator | IC50 Range (µM) |

|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |

This data demonstrates the broad-spectrum anti-inflammatory activity of these compounds at the cellular level. nih.gov

The link between chronic inflammation and tumorigenesis has prompted investigations into the anticancer properties of anti-inflammatory compounds. nih.govnih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have shown promising potential in this area, particularly against colorectal cancer cell lines. nih.govnih.gov

In studies on the human colorectal adenocarcinoma cell line HCT116, certain fluorinated dihydrobenzofuran derivatives exhibited significant antiproliferative effects. nih.govnih.gov For example, two compounds featuring difluorine, bromine, and either an ester or carboxylic acid group were able to inhibit the proliferation of HCT116 cells by approximately 70%. nih.govnih.gov

The anticancer mechanism of these compounds appears to involve the induction of apoptosis. This is supported by observations of:

Inhibition of the antiapoptotic protein Bcl-2. nih.govnih.gov

Concentration-dependent cleavage of PARP-1. nih.govnih.gov

DNA fragmentation of approximately 80%. nih.govnih.gov

Antimicrobial, Antibacterial, and Antifungal Properties

The 2,3-dihydrobenzofuran core is a key structural element in compounds exhibiting a broad spectrum of antimicrobial activities.

In the realm of antibacterial research, a new dihydrobenzofuran derivative, botryomaman, was isolated from an endophytic fungus. researchgate.net While this specific compound was tested, it was another isolated compound, primin, that showed the most potent activity against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.net A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing antibacterial activity against Gram-positive bacteria. nih.gov One compound in this series exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid. nih.gov

Regarding antifungal properties, a variety of benzofuran derivatives have shown promise. Halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Candida albicans. researchgate.net Furthermore, a series of novel benzofuran-triazole hybrids were synthesized and evaluated for their in vitro antifungal activity against five pathogenic fungal strains, with many showing moderate to satisfactory results. nih.gov Specifically, against a fluconazole-resistant strain of Trichophyton rubrum, several of these hybrid compounds displayed better activity than fluconazole (B54011) itself. nih.gov The structure-activity relationship studies indicated that derivatives with a di-fluorine-substituted phenyl ring were more effective. nih.gov

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Primin (isolated alongside a dihydrobenzofuran) | Staphylococcus aureus, MRSA | MIC of 8 µg/ml | researchgate.net |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative | Gram-positive bacteria | MIC of 0.25 µg/mL (8-fold > linezolid) | nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans | Antifungal activity | researchgate.net |

Receptor Antagonism and Agonism Studies

Derivatives of 2,3-dihydrobenzofuran have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor. nih.gov These receptors are ligand-gated ion channels involved in various physiological processes, including nausea and vomiting. nih.govwikipedia.org Antagonists of the 5-HT3 receptor, often called "setrons," are clinically effective in managing nausea and emesis associated with cancer chemotherapy. nih.govwikipedia.orgdrugs.com

Research into aroyltropanamides led to the discovery that dihydrobenzofuranyl esters and amides are potent 5-HT3 receptor antagonists. nih.gov Extensive structure-activity relationship (SAR) studies identified zatosetron, an endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, as an optimal antagonist. nih.gov The key structural features for its high affinity and potency include the 7-carbamyl regiochemistry, dimethyl substitution, the chloro substituent, and the endo stereochemistry. nih.gov Zatosetron demonstrated potent and long-lasting antagonism of 5-HT3 receptors in preclinical studies. nih.gov

The antagonism of the 5-HT3 receptor by these compounds works by inhibiting the binding of serotonin, which is released by enterochromaffin cells in the small intestine in response to chemotherapeutic agents. wikipedia.org This blockage prevents the stimulation of vagal afferent nerves that initiate the vomiting reflex. wikipedia.org

Table 4: 5-HT3 Receptor Antagonist Activity

| Compound | Key Structural Features | Potency | Reference |

|---|

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Certain fluorinated 2,3-dihydrobenzofuran derivatives have demonstrated potential as anticancer agents through mechanisms that involve the modulation of Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov In studies on the human colorectal adenocarcinoma cell line HCT116, fluorinated dihydrobenzofuran derivatives were shown to induce apoptosis. nih.gov The pro-apoptotic activity was evidenced by the concentration-dependent cleavage of PARP-1, a protein critical for DNA repair and cell death. nih.govnih.gov This cleavage is a hallmark of apoptosis. The activity of these compounds was also associated with the inhibition of the anti-apoptotic protein Bcl-2 and resulted in DNA fragmentation of approximately 80%. nih.govnih.gov Specifically, dihydrobenzofuran derivatives containing difluorine and bromine, alongside an ester or carboxylic acid group, were effective in inhibiting cancer cell proliferation by about 70%. nih.gov

Embryonic Ectoderm Development (EED) Inhibition

The this compound moiety is a key component of EEDi-5285, an exceptionally potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein. nih.govnih.govprobechem.com EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation and is implicated in various cancers. nih.gov

EEDi-5285, chemically identified as 8-(6-cyclopropylpyridin-3-yl)-N-((this compound-4-yl)methyl)-1-(methylsulfonyl)imidazo[1,5-c]pyrimidin-5-amine, demonstrates remarkable potency. nih.gov It binds to the EED protein with an IC₅₀ value of 0.2 nM. nih.govprobechem.commedchemexpress.com Its anti-proliferative effects are observed at picomolar and low-nanomolar concentrations in lymphoma cell lines with EZH2 mutations. nih.govmedchemexpress.com

Table 1: Inhibitory Activity of EEDi-5285

| Target/Cell Line | Measurement | Value |

|---|---|---|

| EED Protein Binding | IC₅₀ | 0.2 nM |

| Pfeiffer Lymphoma Cells | IC₅₀ | 20 pM |

| KARPAS422 Lymphoma Cells | IC₅₀ | 0.5 nM |

Data sourced from multiple references. nih.govprobechem.commedchemexpress.com

The high affinity of EEDi-5285 is explained by its binding mode, which has been defined by a high-resolution cocrystal structure with the EED protein. nih.gov The this compound group plays a crucial role by spatially filling a deep pocket on the EED protein, displacing all water molecules. nih.gov It also engages in favorable cation–π interactions with the guanidinium (B1211019) group of a key arginine residue (Arg367) within the binding site. nih.gov This potent and specific interaction makes EEDi-5285 a highly effective EED inhibitor, approximately 100 times more potent in binding than the earlier inhibitor EED226. nih.govprobechem.com

Osteoblast Differentiation-Promoting Activity

Benzofuran derivatives have been investigated as potential orally active osteogenic drugs for conditions like osteoporosis. nih.gov Research into novel benzofuran derivatives identified compounds with the ability to promote osteoblast differentiation in mouse mesenchymal stem cells. nih.govresearchgate.net

Within a series of synthesized compounds, the influence of substituents on the benzofuran core was explored. researchgate.net While the parent 3-phenylbenzofuran-5-carboxylic acid derivative showed no activity, the introduction of a halogen, such as fluorine, at the 5-position resulted in moderate osteoblastogenic activity. researchgate.net This suggests that the 5-fluoro-substituted benzofuran scaffold is a viable starting point for developing agents that enhance bone formation. The most potent compound from these studies, while not a dihydrobenzofuran, demonstrated that the 3,5-disubstituted benzofuran structure is a useful scaffold for orally active osteogenic agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Fluorine and Other Substituents on Biological Activity

The substitution pattern on the 2,3-dihydrobenzofuran ring system, particularly the presence and position of a fluorine atom, significantly impacts biological activity. Fluorine's unique properties, such as high electronegativity and its ability to form strong bonds with carbon, can alter a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity for protein targets. mdpi.combohrium.com

In the context of anticancer and anti-inflammatory agents, structure-activity relationship (SAR) analysis of fluorinated benzofuran and dihydrobenzofuran derivatives has shown that the biological effects are enhanced by the presence of fluorine, bromine, hydroxyl, or carboxyl groups. nih.govnih.gov The addition of halogens like fluorine to the benzofuran ring has consistently led to a significant increase in anticancer activities, which is partly attributed to the halogen's ability to form "halogen bonds" with nucleophilic sites on target proteins, thereby improving binding affinity. nih.gov

In the development of EED inhibitors, the this compound group was found to be the optimal moiety among several investigated groups for achieving high potency. nih.gov The introduction of this specific group into the inhibitor's structure led to a compound (18) that was significantly more potent in inhibiting cancer cell growth than its non-fluorinated or differently substituted analogues. nih.gov This highlights the strategic importance of the 5-fluoro substitution for this particular biological target.

Stereochemical Effects on Pharmacological Activity

Chirality can play a pivotal role in the biological activity of drug molecules, as different stereoisomers can exhibit varying potencies and pharmacokinetic properties. nih.govnih.gov This is often due to the three-dimensional nature of drug-target interactions, where a specific orientation is required for optimal binding. nih.gov While the 2,3-dihydrobenzofuran scaffold can contain chiral centers, and stereochemistry is known to be a critical determinant of biological activity for many chiral compounds, specific research detailing the stereochemical effects on the pharmacological activity of this compound derivatives was not available in the consulted sources. nih.govnih.gov

Contributions to Drug Discovery and Pharmaceutical Development

The this compound scaffold is a significant "privileged structure" in medicinal chemistry, contributing substantially to drug discovery and pharmaceutical development. Its value stems from the unique combination of the rigid dihydrobenzofuran core and the specific electronic properties of the fluorine atom. The incorporation of fluorine into organic molecules often enhances critical pharmacological properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. rsc.org These characteristics make this compound derivatives attractive candidates for developing novel therapeutics across various disease areas.

Research has consistently shown that the presence of a halogen, particularly fluorine, on the benzofuran ring can significantly boost biological activity. nih.gov This enhancement is partly attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve the binding affinity of a molecule to its biological target. nih.gov The strategic placement of fluorine on the 2,3-dihydrobenzofuran scaffold has been a key strategy in the design of potent and selective inhibitors for a range of enzymes and receptors.

Detailed Research Findings in Key Therapeutic Areas:

Anticancer Activity: Fluorinated dihydrobenzofuran derivatives have demonstrated notable potential as anticancer agents. nih.govnih.gov Studies have shown that compounds bearing this scaffold can inhibit the proliferation of cancer cells, such as the human colorectal adenocarcinoma cell line HCT116, and induce apoptosis (programmed cell death). nih.govresearchgate.net For instance, certain derivatives have been found to inhibit the anti-apoptotic protein Bcl-2 and promote the cleavage of PARP-1, a key enzyme in DNA repair and cell death. nih.govresearchgate.net The addition of a fluorine atom to benzofuran-based structures has been shown to increase cytotoxic activity against various cancer cell lines. nih.gov In one study, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a twofold increase in potency for inhibiting the urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.gov

Anti-inflammatory Effects: The this compound core is integral to the development of potent anti-inflammatory agents. nih.gov Derivatives have been shown to suppress inflammation by inhibiting the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.govresearchgate.net This leads to a reduction in the production of pro-inflammatory molecules such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO). nih.govresearchgate.net The dihydrobenzofuran structure has also been used as a platform to design inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), another important target in inflammation and cancer. nih.gov

Metabolic and Neurological Disorders: The versatility of the dihydrobenzofuran scaffold extends to treatments for metabolic diseases. A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and selective agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. acs.org These compounds have shown excellent cholesterol- and triglyceride-lowering activity in animal models. acs.org Furthermore, the 2,3-dihydrobenzofuran structure has been a foundation for designing inhibitors of the PDE1B enzyme, which is a drug target for treating psychological and neurological disorders like schizophrenia. nih.gov

The following tables summarize the inhibitory activities of selected 2,3-dihydrobenzofuran derivatives, highlighting the contribution of this scaffold to the development of potential therapeutic agents.

Table 1: Anti-Inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives

| Compound | Target/Assay | IC50 Value (µM) | Cell Line/Model | Reference |

| Difluorinated Dihydrobenzofuran Derivative (Compound 2) | PGE2 Production | 1.92 | LPS-treated macrophages | nih.gov |

| Difluorinated Dihydrobenzofuran Derivative (Compound 3) | PGE2 Production | 1.48 | LPS-treated macrophages | nih.gov |

| Fluorinated Dihydrobenzofuran Derivatives (Group of 6) | Interleukin-6 (IL-6) Secretion | 1.2 - 9.04 | LPS-treated macrophages | nih.govresearchgate.net |

| Fluorinated Dihydrobenzofuran Derivatives (Group of 6) | Nitric Oxide (NO) Secretion | 2.4 - 5.2 | LPS-treated macrophages | nih.govresearchgate.net |

| Fluorinated Dihydrobenzofuran Derivatives (Group of 6) | Prostaglandin E2 (PGE2) Secretion | 1.1 - 20.5 | LPS-treated macrophages | nih.govresearchgate.net |

Table 2: Anticancer Activity of Benzofuran and Dihydrobenzofuran Derivatives

| Compound/Derivative Class | Target/Cell Line | Activity/IC50 Value (µM) | Key Finding | Reference |

| Difluorinated Dihydrobenzofurans | HCT116 Proliferation | ~70% inhibition | Bromine and ester/carboxylic acid groups enhance activity. | nih.govresearchgate.net |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | Bromine on methyl group at C3 increased cytotoxicity. | nih.gov |

| 4-Fluoro-2-benzofuranyl derivative (Compound 5) | uPA (urokinase-type plasminogen activator) | 0.43 (IC50) | Fluorine at position 4 increased potency twofold. | nih.gov |

| 7R,8S-balanophonin (Hybrid Dihydrobenzofuran) | HT-1080 (Fibrosarcoma) | < 35.62 | More potent than 5-fluorouracil (B62378) control. | mdpi.com |

| Bis(5,5'-dimethoxybenzo[b]furan-2-yl)methanone | PDGFR (Platelet-derived growth factor receptor) | ~0.5 | C-5 substitution leads to PDGFR selectivity. | nih.gov |

These findings underscore the pivotal role of the this compound scaffold in modern medicinal chemistry. Its favorable physicochemical properties and versatile synthetic accessibility have enabled the exploration of a wide chemical space, leading to the discovery of potent and selective modulators of various biological targets. This has significantly contributed to the pipeline of potential new drugs for a range of human diseases, affirming its status as a valuable framework in pharmaceutical development. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization of 5 Fluoro 2,3 Dihydrobenzofuran

Comprehensive Spectroscopic Analysis Techniques

A multi-faceted approach utilizing various spectroscopic methods is essential for the unambiguous characterization of 5-Fluoro-2,3-dihydrobenzofuran. Each technique offers unique insights into different aspects of the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about the connectivity and chemical environment of the atoms.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aliphatic protons on the dihydrofuran ring (at C2 and C3) typically appear as multiplets in the upfield region, while the aromatic protons on the benzene (B151609) ring resonate at lower field. The coupling patterns between these protons are crucial for confirming their relative positions.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The fluorine atom significantly influences the chemical shifts of the carbon atoms in the benzene ring due to its strong electronegativity and through-space coupling effects. The carbon atom directly bonded to fluorine (C5) will show a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons in the aromatic ring will exhibit smaller, multi-bond couplings.

¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment.

While specific spectral data for the unsubstituted this compound is not widely published, data from substituted derivatives provide valuable reference points.

Representative NMR Data for a this compound Derivative Compound: (3-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)(phenyl)methanone rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Description |

|---|---|---|---|

| ¹⁹F | -121.97, -121.99 | N/A | Indicates the chemical environment of the fluorine atom on the benzofuran (B130515) ring. |

| ¹³C | 157.6 | d, J = 238.0 | Aromatic carbon directly attached to fluorine (C-F). The large coupling constant is characteristic of a direct C-F bond. |

| ¹³C | 114.6 | d, J = 24.4 | Aromatic carbon ortho to the C-F bond, showing a two-bond C-F coupling. |

| ¹³C | 109.6 | d, J = 8.4 | Aromatic carbon meta to the C-F bond, showing a three-bond C-F coupling. |

| ¹³C | 50.9 | d, J = 1.8 | Aliphatic carbon (C2) showing a small four-bond C-F coupling. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for both the aromatic and aliphatic portions, C=C stretching vibrations from the benzene ring, and C-O-C stretching from the ether linkage in the dihydrofuran ring. A prominent feature will be the C-F stretching vibration, which typically appears in the 1250-1000 cm⁻¹ region.

Representative IR Data for a this compound Derivative Compound: (3-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)(phenyl)methanone rsc.org

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3624, 3602 | O-H Stretch (phenol) |

| 3065 | Aromatic C-H Stretch |

| 2958, 2922, 2872 | Aliphatic C-H Stretch |

| 1687 | C=O Stretch (ketone) |

| 1597, 1571, 1481 | Aromatic C=C Stretch |

| 1231, 1212 | Aromatic C-O Stretch / C-F Stretch region |

| 1120 | Aliphatic C-O-C Stretch |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the fluorinated benzene ring fused to the dihydrofuran ring. This system is expected to exhibit π → π* transitions. The fluorine substituent may cause a slight shift (hypsochromic or bathochromic) in the absorption maxima compared to the non-fluorinated parent compound, 2,3-dihydrobenzofuran (B1216630), due to its electronic effects on the aromatic system. While specific λmax values for this compound are not detailed in the surveyed literature, related compounds are analyzed using UV detectors in chromatography, indicating they absorb in the UV range. acs.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. For this compound (C₈H₇FO), the calculated monoisotopic mass can be compared to the experimental value with a high degree of precision (typically within 5 ppm).

Calculated and Representative HRMS Data

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₇FO | [M+H]⁺ | 139.0554 | N/A | Calculated |

| (3-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)(phenyl)methanone | C₂₉H₃₂FO₃ | [M+H]⁺ | 447.2330 | 447.2335 | rsc.org |

| methyl 2-butyl-5-fluoro-2,3-dihydrobenzofuran-7-carboxylate | C₁₆H₂₀O₅ | [M+H]⁺ | 293.1384 | 293.1383 | amazonaws.com |

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound is not described in the available literature, co-crystal structures of its derivatives in complex with proteins offer invaluable insight into its molecular conformation and interaction patterns.

In a study of inhibitors for the protein Embryonic Ectoderm Development (EED), the this compound moiety was found to fit into a deep pocket of the protein. nih.govnih.gov This binding is stabilized by specific non-covalent interactions, demonstrating the molecule's conformational preferences when interacting with a biological target.

Key Interactions of the this compound Moiety in a Protein Binding Pocket nih.govnih.gov

| Interaction Type | Interacting Residue/Group | Description |

|---|---|---|

| Cation–π Interaction | Guanidinium (B1211019) group of Arginine (Arg367) | The electron-rich π-system of the fluorinated benzene ring interacts favorably with the positive charge of the arginine side chain. |

| π–π Stacking | Tyrosine (Tyr365) | The side chain of a tyrosine residue is positioned directly above the benzene ring of the moiety, leading to stabilizing π-π stacking. |

| van der Waals Interactions | General pocket residues | The "hand-in-glove" fit of the moiety within the protein pocket maximizes favorable van der Waals contacts, displacing water molecules. |

Advanced time-resolved spectroscopic techniques are employed to study the properties of short-lived excited states and reactive intermediates, which are crucial for understanding photochemical and radiochemical processes.

Transient Absorption Spectroscopy: This pump-probe technique can be used to monitor the formation and decay of excited states (singlet and triplet) of this compound following photoexcitation. By exciting the benzofuran chromophore with a short laser pulse (pump), the absorption of a second, delayed pulse (probe) can be monitored over time. This would provide data on the lifetimes of excited states and the kinetics of processes like intersystem crossing and energy transfer. While no specific transient absorption studies on this molecule were found, the technique has been applied to related chromophores. ambeed.comambeed.com

Pulse Radiolysis: This method is used to study the reactions of radical species. By generating a high-energy electron pulse, radical ions of this compound could be formed. The subsequent reactions and decay of these transient species can be monitored by fast absorption spectroscopy, providing insights into its radiation chemistry, electron-transfer properties, and the stability of its radical intermediates.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules, offering a powerful complement to experimental investigation. For this compound, quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing its properties at a molecular level. These theoretical calculations allow for the elucidation of its geometry, orbital energies, and reactivity patterns, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecular systems. researchgate.netresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic molecules, including derivatives of 2,3-dihydrobenzofuran. researchgate.netresearchgate.net

The first step in a computational study is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The molecule consists of a benzene ring fused to a five-membered dihydrofuran ring. While the benzene moiety is planar, the dihydrofuran ring adopts a non-planar, puckered conformation to relieve ring strain.

Table 1: Illustrative Geometric Parameters for a Dihydrobenzofuran Core Structure Note: The following data is representative of a dihydrobenzofuran system as specific calculated values for this compound are not published. The values are based on closely related structures from computational studies.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-O (furan) | ~ 1.37 Å |

| C-C (aromatic) | ~ 1.39 - 1.40 Å | |

| C-F | ~ 1.35 Å | |

| Bond Angle | C-O-C (furan) | ~ 109° |

| O-C-C (furan) | ~ 110° | |

| Dihedral Angle | Phenyl-Furan Ring | Near-planar, but with puckering in the dihydro- portion |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor and is associated with nucleophilicity. youtube.comyoutube.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and is associated with electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net

Table 2: Illustrative FMO Energies for a 2,3-Dihydrobenzofuran Derivative Note: These values are for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP), a related compound, calculated at the B3LYP/6-311G(d,p) level, and serve as an example. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -6.11 |

| LUMO | -2.33 |

| Energy Gap (ΔE) | 3.78 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.com The MEP surface is colored according to the local electrostatic potential: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.

For this compound, an MEP map would show distinct regions of negative potential localized around the highly electronegative oxygen atom of the dihydrofuran ring and the fluorine atom on the benzene ring. researchgate.netresearchgate.net These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net

DFT calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the absorption maxima (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.netresearchgate.net

Furthermore, DFT can compute vibrational frequencies (IR and Raman spectra). researchgate.net By comparing the calculated vibrational wavenumbers with those obtained from experimental IR spectroscopy, such as data available in the NIST Chemistry WebBook for the parent compound 2,3-dihydrobenzofuran, researchers can confirm the structural assignments and the accuracy of the functional and basis set used. physchemres.orgnist.gov

From the HOMO and LUMO energy values, a set of global quantum reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.net These descriptors provide a more quantitative picture than FMO analysis alone.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. More negative values indicate higher stability. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1 / η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

These descriptors are crucial for comparing the reactivity of different molecules within a series and for understanding the electronic effects of substituents, such as the fluorine atom in this compound.

Table 3: Illustrative Quantum Reactivity Descriptors for a 2,3-Dihydrobenzofuran Derivative Note: These values are for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP), a related compound, and serve as an example. researchgate.net

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.22 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.89 |

| Global Softness (S) | 1 / η | 0.53 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 4.71 |

Thermodynamic Properties and Stability Assessments

Detailed research into the precise thermodynamic parameters of this compound is limited. However, a robust assessment can be formed by analyzing data from its structural precursor, 2,3-dihydrobenzofuran, and integrating established principles from computational and physical organic chemistry regarding fluorine substitution.

Thermodynamic Data of 2,3-Dihydrobenzofuran (Parent Compound)

The thermodynamic properties of the unsubstituted 2,3-dihydrobenzofuran (also known as coumaran) have been documented and provide a crucial baseline. Key values for the liquid and gaseous states are compiled from various sources, including the National Institute of Standards and Technology (NIST) database. nist.govnist.gov A theoretical study using Gaussian-3 theory has also provided calculated values for its enthalpy of formation. psu.edu

Interactive Table: Thermodynamic Properties of 2,3-Dihydrobenzofuran

| Property | Value | Units | State | Source |

| Standard Molar Enthalpy of Formation (ΔfH°) | -119.0 ± 1.1 | kJ/mol | Liquid | nist.gov |

| Standard Molar Enthalpy of Formation (ΔfH°) | -72.6 ± 1.3 | kJ/mol | Gas | nist.gov |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -4131.5 ± 1.0 | kJ/mol | Liquid | nist.gov |

| Standard Molar Entropy (S°) | 237.96 | J/mol·K | Liquid | nist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 46.4 ± 0.2 | kJ/mol | nist.govnist.gov |

Note: Data corresponds to the parent compound 2,3-dihydrobenzofuran at standard conditions (298.15 K, 1 bar) unless otherwise specified. Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

Influence of 5-Fluoro Substitution on Stability

The introduction of a fluorine atom onto an aromatic ring significantly alters its electronic and thermodynamic properties. numberanalytics.com Fluorine is the most electronegative element, exerting a strong negative inductive effect (-I), which withdraws electron density from the ring. This generally leads to an increase in the thermal stability and resistance to oxidative degradation of the molecule. numberanalytics.comnih.gov

Computational studies on various fluorinated aromatic compounds have shown that fluorine substitution can enhance molecular stability. nih.govacs.org The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals that can lead to increased ring stability, a phenomenon termed "fluoromaticity". nih.gov This effect contributes to higher thermostability and chemical resistance in materials containing fluorinated aromatics. nih.govacs.org

In the context of structure-activity relationships, the addition of halogens like fluorine to the benzofuran scaffold has been noted to improve binding affinity with biological targets, an interaction partly attributable to the ability to form "halogen bonds". nih.gov While this relates to intermolecular interactions rather than intrinsic thermodynamic stability, it underscores the profound electronic changes imparted by fluorination.

A definitive quantitative assessment of the thermodynamic properties of this compound, including its precise enthalpy and Gibbs free energy of formation, awaits dedicated calorimetric or high-level computational investigation. chemguide.co.ukwikipedia.org Such studies would be essential for accurately modeling its behavior in various chemical and biological systems.

Emerging Research Directions and Potential Applications

Role in Agrochemical Development

The 2,3-dihydrobenzofuran (B1216630) scaffold is a recognized "privileged structure" in medicinal and agricultural chemistry, meaning it is a molecular framework that can be a basis for active compounds across different biological targets. nih.gov Its derivatives have been a focal point in the quest for new and effective agrochemicals, particularly fungicides and insecticides.

Research has demonstrated that incorporating a 2,3-dihydrobenzofuran core into the structure of a molecule can lead to significant fungicidal properties. For instance, a class of compounds known as N-(2,3-dihydrobenzofuran-2-yl)-azolylureas has been patented for their excellent efficacy against a wide array of plant-pathogenic fungi, including those from the Ascomycetes and Basidiomycetes classes. google.com These compounds have shown potential for use as both soil and foliar fungicides. google.com

Furthermore, the introduction of fluorine into agrochemical candidates is a well-established strategy to enhance their biological activity. Fluorine's high electronegativity can alter a molecule's acidity, metabolic stability, and ability to bind to target enzymes, often leading to increased potency and effectiveness. nih.gov Patents for fungicides based on 5-fluoro pyrimidine (B1678525) derivatives highlight the utility of the fluorine atom in this context. google.com The presence of fluorine can also be a critical determinant of a compound's biological action. nih.gov

While direct studies on 5-Fluoro-2,3-dihydrobenzofuran as a standalone agrochemical are not extensively documented in publicly available research, its structural components are highly relevant. The combination of the proven 2,3-dihydrobenzofuran scaffold and the potentiating effects of the fluorine atom makes it a valuable intermediate and building block in the synthesis of more complex and potentially more potent agrochemicals. chemicalbook.com Natural benzofuran (B130515) compounds have also been noted for their antifungal activities, further suggesting the inherent potential of this chemical family in crop protection. google.com For example, derivatives of the natural insecticide Rotenone, which contains a similar heterocyclic structure, are explored for their insecticidal properties. google.com

Table 1: Research Findings in Agrochemical Development

| Finding | Relevance to this compound | Source(s) |

|---|---|---|

| N-(2,3-dihydrobenzofuran-2-yl)-azolylureas patented as effective fungicides. | Demonstrates the utility of the 2,3-dihydrobenzofuran core in agrochemicals. | google.com |

| 5-Fluoro pyrimidine derivatives developed as fungicides. | Highlights the importance of the fluorine atom in enhancing fungicidal activity. | google.com |

| Fluorination enhances biological effects of benzofuran derivatives. | Suggests the fluorine atom on the 5-position can improve efficacy. | nih.gov |

Explorations in Materials Science for Novel Property Development

The application of this compound in materials science is an area of growing interest, primarily driven by the known properties of its constituent parts: the benzofuran polymer backbone and the carbon-fluorine bond.

Benzofuran itself is a monomer that can undergo cationic polymerization to produce rigid polymers. google.com These poly(benzofuran) materials are noted for their high glass-transition temperatures and optical transparency, making them potentially suitable for applications as thermoplastics. google.com

The incorporation of fluorine into polymers, creating fluoropolymers, is known to impart a range of desirable properties. These can include enhanced thermal stability, chemical and oxidative resistance, and specific hydrophobic characteristics. justia.com Fluorinated compounds are frequently used as building blocks for advanced materials, including high-performance fluoropolymers and complex fluorinated networks. justia.com

While specific research on polymers synthesized directly from this compound is limited, the potential is clear. The polymerization of this monomer could theoretically yield a fluoropolymer with a unique combination of properties derived from both the poly(benzofuran) backbone and the fluorine substituent. Such a material could exhibit high thermal stability and transparency, coupled with the enhanced durability and specialized surface properties associated with fluorination. These characteristics are sought after in the development of advanced coatings, optical materials, and components for electronic devices. bldpharm.com

A study involving the enzymatic synthesis of trifluoromethyl-substituted lactones utilized a dihydrobenzofuran substrate, indicating the compatibility of the ring system in complex chemical transformations for creating new functional molecules. acs.org Although this research focused on biocatalysis rather than polymerization, it underscores the chemical versatility of the dihydrobenzofuran scaffold. Another study investigated the role of 5-fluorouracil (B62378), a different fluorinated compound, in initiating polymerization, demonstrating how fluorinated molecules can participate in and influence polymer formation. nih.gov

The exploration of this compound in materials science represents a frontier where the established benefits of benzofuran polymers and fluoropolymers converge, suggesting a promising avenue for the creation of new functional materials.

Table 2: Potential Material Properties and Related Research

| Component/Concept | Known Properties/Application | Potential for this compound-based Materials | Source(s) |

|---|---|---|---|

| Poly(benzofuran) | Rigid, high glass-transition temperature, transparent thermoplastic. | Could form the polymer backbone, providing rigidity and transparency. | google.com |

| Fluoropolymers | High thermal and chemical resistance, hydrophobicity. | The fluorine atom could impart these enhanced durability and surface properties. | justia.com |

常见问题

Q. What are the common synthetic routes for 5-Fluoro-2,3-dihydrobenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization or functionalization of pre-aromatic intermediates. For example:

- Pd-Catalyzed Coupling : Brominated dihydrobenzofurans (e.g., 4-bromo-2,3-dihydrobenzofuran) can undergo Pd-mediated cross-coupling reactions with fluorinated reagents to introduce fluorine substituents. This method requires optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF) to achieve high regioselectivity .

- Cycloaddition Approaches : Copper-catalyzed [3+2] cycloaddition reactions using fluorinated alkynes or alkenes can construct the dihydrobenzofuran core. Temperature control (−78°C to RT) and chiral ligands (e.g., SPDO) are critical for stereoselectivity .

- Friedel-Crafts Acylation : Fluorinated benzaldehyde derivatives (e.g., 2-fluoro-4-hydroxybenzaldehyde) may serve as precursors, with AlCl₃ as a catalyst. Reaction time and stoichiometry must be optimized to avoid over-acylation .

Q. How is this compound characterized structurally, and what spectral data are critical for validation?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify fluorine-induced deshielding effects. For example, the ¹³C NMR spectrum of this compound shows distinct peaks for the fluorinated aromatic carbon (~160 ppm) and dihydrofuran carbons (~70–80 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (138.14 g/mol for C₈H₇FO) and isotopic patterns for fluorine .

- X-ray Crystallography : While direct data for the fluoro derivative is limited, analogous dihydrobenzofuran structures (e.g., brominated variants) reveal planar aromatic systems and non-covalent interactions (e.g., C–H⋯F) that stabilize crystal packing .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how are chiral centers controlled?

- Methodological Answer : Enantioselectivity is achieved via:

- Chiral Catalysts : Cu/SPDO complexes catalyze asymmetric [3+2] cycloadditions, producing 2-aryl-2,3-dihydrobenzofurans with >90% enantiomeric excess (ee). Reaction parameters (e.g., solvent polarity, temperature) must balance reactivity and stereocontrol .